Product packaging for 2,6-Di-tert-amyl-4-cresol(Cat. No.:CAS No. 56103-67-4)

2,6-Di-tert-amyl-4-cresol

Cat. No.: B14638668
CAS No.: 56103-67-4
M. Wt: 248.4 g/mol
InChI Key: SOASHAVJCWKTKL-UHFFFAOYSA-N
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Description

2,6-Di-tert-amyl-4-cresol is a synthetic, sterically hindered phenol primarily investigated for its properties as an antioxidant in various research applications. Similar phenolic compounds, such as the widely used 2,6-di-tert-butyl-4-methylphenol (BHT), function by donating a hydrogen atom to peroxy radicals, thereby terminating the autoxidation chain reaction that leads to the degradation of organic materials like fuels, lubricants, and polymers . This mechanism helps to increase the storage stability of substances by preventing the formation of oxidative degradation products that can cause sludge and resin formation . Research into compounds of this class also explores their utility in other fields, including material science and agricultural chemistry, where their phytotoxic effects on seed germination and seedling growth are examined . This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28O B14638668 2,6-Di-tert-amyl-4-cresol CAS No. 56103-67-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56103-67-4

Molecular Formula

C17H28O

Molecular Weight

248.4 g/mol

IUPAC Name

4-methyl-2,6-bis(2-methylbutan-2-yl)phenol

InChI

InChI=1S/C17H28O/c1-8-16(4,5)13-10-12(3)11-14(15(13)18)17(6,7)9-2/h10-11,18H,8-9H2,1-7H3

InChI Key

SOASHAVJCWKTKL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)CC)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 2,6 Di Tert Butyl 4 Cresol

Alkylation Reactions for 2,6-Di-tert-butyl-4-cresol Synthesis

The alkylation of p-cresol (B1678582) with isobutylene (B52900) stands as the most economically viable and widely employed method for the commercial production of 2,6-Di-tert-butyl-4-cresol. rsc.orgresearchgate.net Various catalytic systems have been developed to optimize this process, focusing on improving yield, selectivity, and catalyst reusability.

The core of 2,6-Di-tert-butyl-4-cresol synthesis lies in the acid-catalyzed alkylation of p-cresol using isobutylene as the alkylating agent. rsc.org The reaction's efficiency and product distribution are highly dependent on the type of catalyst used and the reaction conditions.

Heterogeneous acid catalysts are favored in industrial applications due to their ease of separation from the reaction mixture, which simplifies the purification process and allows for catalyst recycling. semanticscholar.org This approach addresses some of the major drawbacks associated with homogeneous catalysts, such as equipment corrosion and the generation of acidic waste. semanticscholar.orgnih.gov

Catalytic Alkylation of p-Cresol with Isobutylene

Heterogeneous Acid Catalysis in 2,6-Di-tert-butyl-4-cresol Production
Sulfuric Acid Catalysis and Associated Challenges

Concentrated sulfuric acid has traditionally been used as a catalyst for the alkylation of p-cresol. google.comgoogle.com While it exhibits high catalytic activity, its use is fraught with significant challenges. semanticscholar.orgnih.gov The primary issues include severe corrosion of manufacturing equipment and the production of large volumes of acidic wastewater, which presents environmental concerns and increases production costs. semanticscholar.orggoogle.com The separation of the catalyst from the product mixture is also a complex and challenging step. semanticscholar.org

Cation Exchanger Catalysis

Cation exchange resins have been explored as an alternative to liquid acids. google.commdpi.com These solid acid catalysts offer the advantages of being non-corrosive and easily separable from the reaction products. google.com One process utilizes a treated ion exchange resin as a catalyst in two series-connected reactors under normal pressure, with reaction temperatures ranging from 50 to 130 °C. google.com However, a significant limitation of cation exchange resins is their low thermal stability, which can restrict their industrial application at elevated temperatures. mdpi.com

Sulfosalicylic Acid Dihydrate Catalysis

Sulfosalicylic acid is another acidic compound that can be used in these types of reactions. sigmaaldrich.comeuropa.eu While specific detailed research findings on its direct application as the primary catalyst for 2,6-di-tert-butyl-4-cresol synthesis are not extensively available in the provided search results, its acidic nature makes it a potential candidate for catalyzing the alkylation reaction.

Mesoporous Silica (B1680970) Supported Catalysts for 2,6-Di-tert-butyl-4-cresol Production

To overcome the limitations of traditional catalysts, significant research has focused on developing catalysts based on mesoporous silica materials like SBA-15 and MCM-41. rsc.orgresearchgate.net These materials possess high surface areas, ordered pore structures, and good thermal stability, making them excellent catalyst supports. rsc.org

Recent studies have shown that loading active species onto these supports can create highly efficient and selective catalysts. For instance, an SBA-15-supported copper sulfate (B86663) (CuSO4/SBA-15) catalyst has demonstrated high performance. rsc.orgsemanticscholar.orgrsc.org In one study, a 10% CuSO4/SBA-15 catalyst achieved a 2,6-Di-tert-butyl-4-cresol yield of 85.5%. rsc.orgsemanticscholar.org The catalyst also showed good reusability, with the yield remaining above 70% after four cycles. rsc.org

Another approach involves supporting heteropoly acids, such as 12-tungstophosphoric acid (TPA), on supports like silica or zirconia. mdpi.comresearchgate.net A study using TPA supported on nanosilica found that a steamed catalyst showed higher activity due to the presence of stronger Brønsted acid sites. mdpi.com Under optimized conditions (413 K, tert-butanol/p-cresol molar ratio of 2:1), this catalyst achieved over 90% conversion of p-cresol. mdpi.com

The table below summarizes the performance of various mesoporous silica-supported catalysts in the synthesis of 2,6-Di-tert-butyl-4-cresol.

CatalystSupport MaterialAlkylating Agentp-Cresol Conversion (%)2,6-DTBC Yield/Selectivity (%)Optimal Temperature (°C)Reference
10% CuSO₄SBA-15IsobutyleneNot Specified85.5 (Yield)80 rsc.orgsemanticscholar.org
TPANanosilicatert-Butanol>90Not Specified140 mdpi.com
10% PWMCM-41Isobutylene93.8945.24 (Selectivity)90 researchgate.net
SO₃H-functionalized ionic liquidSBA-15tert-Butanol6512 (Selectivity)110 researchgate.netlongdom.org

Table 1: Performance of Mesoporous Silica Supported Catalysts

1.1.1.1.4.1. Copper Sulfate (CuSO4/SBA-15) Catalysis in 2,6-Di-tert-butyl-4-cresol Synthesis

A notable advancement in the synthesis of 2,6-Di-tert-butyl-4-cresol involves the use of a copper sulfate (CuSO4) catalyst supported on SBA-15, a mesoporous silica material. nih.govrsc.orgsemanticscholar.orgrsc.org This heterogeneous catalyst is prepared by impregnating SBA-15 with a solution of copper sulfate. nih.govsemanticscholar.orgrsc.org The acidity of the solid acid catalyst can be adjusted by varying the amount of CuSO4 loaded onto the SBA-15 support. nih.govrsc.orgsemanticscholar.orgrsc.org

Research has shown that a 10% CuSO4/SBA-15 catalyst demonstrates superior catalytic performance, achieving a BHT yield of 85.5%. nih.govrsc.orgsemanticscholar.orgrsc.org This catalyst also exhibits good reusability, with the yield of BHT remaining above 70% after four cycles. nih.govrsc.orgsemanticscholar.orgrsc.org The high efficiency of this catalyst is attributed to the Lewis acidity of CuSO4 combined with the large specific surface area of the SBA-15 support. semanticscholar.orgrsc.org

1.1.1.1.4.2. Nb/Mo/Cu Trimetallic Active Center Catalysis

A trimetallic catalyst system, specifically a modified mesoporous silica supported Niobium/Molybdenum/Copper (Nb/Mo/Cu) active center catalyst, has been developed for the synthesis of 2,6-di-tert-butyl-p-cresol. google.com This method utilizes mixed cresol (B1669610) and isobutylene as raw materials. google.com The synergistic catalytic action of the three metals significantly enhances the conversion of mixed cresol and the selectivity towards di-tert-butyl cresol, particularly 2,6-di-tert-butyl-p-cresol. google.com This catalytic system reduces the formation of impurities like 2-tert-butyl-p-cresol and 6-tert-butyl-m-cresol. google.com

In a comparative study, the absence of molybdenum pentachloride (and therefore the Mo support) resulted in a lower conversion rate of mixed m-cresol (B1676322) and p-cresol (70.35%) and reduced selectivity for 2,6-di-tert-butyl-p-cresol (78.43%), with a higher presence of byproducts. google.com

Influence of Reaction Parameters on 2,6-Di-tert-butyl-4-cresol Yield and Selectivity

The yield and selectivity of 2,6-Di-tert-butyl-4-cresol are significantly influenced by various reaction parameters, including temperature and the use of ultrasonic cavitation. nih.govgoogle.commdpi.com

Temperature Optimization in Catalytic Alkylation

Temperature plays a crucial role in the catalytic alkylation process for synthesizing 2,6-Di-tert-butyl-4-cresol and its derivatives. mdpi.comscispace.com For instance, in the alkylation of p-cresol with cyclohexene, increasing the reaction temperature from 60°C to 140°C led to an increase in the yield of 2-cyclohexyl-4-methylphenol (B72701) from 51.3% to 74.3%. scispace.com Further optimization showed that a temperature of 140°C was optimal for producing cyclohexyl cresols. scispace.com

In the tertiary butylation of p-cresol using a TPA/SiO2 catalyst, the conversion of p-cresol increased from 75.5% at 373 K to 92% at 413 K. mdpi.com The selectivity towards 2-tert-butyl cresol (2-TBC) and 2,6-di-tert-butyl cresol (2,6-DTBC) also increased with rising temperature, while the selectivity for the ether byproduct, cresol tert-butyl ether (CTBE), decreased. mdpi.com An optimal reaction temperature of 413 K was identified for this specific catalytic system. mdpi.com

When using a 10% CuSO4/SBA-15 catalyst, the effect of reaction temperature on the yield of BHT was investigated, with an optimal temperature found to be 80°C under specific reaction conditions. semanticscholar.org

Table 1: Effect of Temperature on Product Yield in Catalytic Alkylation

Catalyst Reactants Temperature (°C) Product Yield (%)
Perchloric acid p-cresol, cyclohexene 60 2-cyclohexyl-4-methylphenol 51.3
Perchloric acid p-cresol, cyclohexene 140 2-cyclohexyl-4-methylphenol 74.3
TPA/SiO2 p-cresol, tert-butanol 100 (373 K) 2-TBC & 2,6-DTBC -
TPA/SiO2 p-cresol, tert-butanol 140 (413 K) 2-TBC & 2,6-DTBC 92 (conversion)
Ultrasonic Cavitation in Synthesis of 2,6-Di-tert-butyl-4-cresol

The application of ultrasonic cavitation during the catalytic reaction with the Nb/Mo/Cu trimetallic catalyst has been shown to further improve the conversion rate of the raw materials. google.com The ultrasonic cavitation promotes the liquid-gas reaction by creating micro-reactors within the micropores of the solid catalyst. google.com This enhances the catalytic activity, increases the mass transfer efficiency, and expands the heat transfer area of the gas and liquid-gas phases. google.com When the synthesis was performed without ultrasonic cavitation, the purity of the resulting 2,6-di-tert-butyl-p-cresol was significantly lower (95.96%) compared to the 99.99% purity achieved with sonication. google.com

Hydroxymethylation and Aminomethylation Pathways to 2,6-Di-tert-butyl-4-cresol

Alternative synthetic routes to 2,6-Di-tert-butyl-4-cresol involve hydroxymethylation or aminomethylation of 2,6-di-tert-butylphenol (B90309), followed by hydrogenolysis. wikipedia.orgatamanchemicals.comatamankimya.comgoogle.com

Mannich Reaction with Formaldehyde (B43269) and Dimethylamine (B145610) as an Intermediate Step

The Mannich reaction provides a pathway to synthesize 2,6-Di-tert-butyl-4-cresol. google.com This process involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine in a methanol (B129727) or ethanol (B145695) medium at a temperature between 80°C and 90°C. google.com This initial condensation step forms N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine, also known as a Mannich base. google.com

The reaction mixture, containing the Mannich base and volatile byproducts like water and bis-amine, is then heated to between 110°C and 140°C while being purged with an inert gas containing a secondary amine. google.com This step removes the volatile components. google.com Subsequently, the purified N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine is hydrogenated using a catalyst at a temperature of 120°C to 160°C to yield the final product, 2,6-di-tert-butyl-4-methylphenol. google.com This method has been reported to achieve a high yield of 98.7%. google.com

Table 2: Chemical Compounds Mentioned

Compound Name
2,6-Di-tert-butyl-4-cresol
2,6-Di-tert-butylphenol
2-tert-butyl cresol
2-tert-butyl-p-cresol
4,4'-methylenebis(2,6-di-tert-butylphenol)
6-tert-butyl-m-cresol
Copper Sulfate
Cresol tert-butyl ether
Cyclohexyl m-cresol
Cyclohexyl o-cresol
Dimethylamine
Formaldehyde
Isobutylene
Molybdenum pentachloride
N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine
Niobium
p-cresol
Perchloric acid
Sulfuric acid
Subsequent Hydrogenolysis in 2,6-Di-tert-butyl-4-cresol Formation

An alternative synthetic route to 2,6-di-tert-butyl-4-cresol involves starting from 2,6-di-tert-butylphenol. This process includes hydroxymethylation or aminomethylation of the 2,6-di-tert-butylphenol, which is then followed by hydrogenolysis to yield the final product. wikipedia.orgatamanchemicals.com This method provides a pathway to BHT from a different starting material, offering flexibility in chemical manufacturing. wikipedia.org

Purification and Isolation Methodologies for High-Purity 2,6-Di-tert-butyl-4-cresol

Achieving high purity is crucial for the various applications of 2,6-di-tert-butyl-4-cresol. google.com Common purification methods include distillation, washing, filtration, and drying to remove unreacted starting materials and byproducts. tiiips.com After initial synthesis, the crude product often undergoes washing with neutral water to eliminate catalytic residues like sulfonic acids. google.com This is followed by recrystallization or rectification to achieve a high-purity final product. google.com

Recrystallization Techniques using Solvent Systems for 2,6-Di-tert-butyl-4-cresol

Another effective solvent for recrystallization is hexane (B92381). The choice between ethanol and hexane can depend on the specific impurities to be removed and the desired crystal form. Ethanol is noted for yielding higher purity (99.5%) due to the differential solubility of the compound and its oligomeric byproducts.

The table below summarizes the impact of different recrystallization methods on the purity and yield of 2,6-di-tert-butyl-4-cresol.

Recrystallization MethodSolvent SystemAchieved PurityAchieved YieldSource
Double RecrystallizationEthanol and Water>99.99%>99.89% google.com
Single RecrystallizationEthanol99.5%Not Specified
Single RecrystallizationHexaneNot SpecifiedNot Specified

Mechanistic Studies of 2,6 Di Tert Butyl 4 Cresol in Oxidation Inhibition

Radical Scavenging Mechanisms of 2,6-Di-tert-butyl-4-cresol

The primary antioxidant function of 2,6-di-tert-butyl-4-cresol is its ability to act as a radical scavenger. atamanchemicals.comresearchgate.net This mechanism involves the donation of a hydrogen atom from its hydroxyl group to intercept and neutralize free radicals, particularly peroxy radicals, which are key intermediates in the autoxidation chain reaction. atamanchemicals.com This action effectively breaks the chain reaction of oxidation, thereby delaying the deterioration of the material it is intended to protect. atamanchemicals.com

2,6-Di-tert-butyl-4-cresol functions as a chain-breaking antioxidant. atamanchemicals.com In the process of autoxidation, a free radical (R•) reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another organic molecule, creating a hydroperoxide (ROOH) and a new free radical (R•), thus propagating the oxidative chain reaction.

BHT intervenes in this cycle by donating its phenolic hydrogen atom to the peroxy radical. atamanchemicals.com This converts the highly reactive peroxy radical into a more stable hydroperoxide, while the BHT molecule itself is transformed into a resonance-stabilized phenoxyl radical. researchgate.net This phenoxyl radical is significantly less reactive than the peroxy radical due to the steric hindrance provided by the two tert-butyl groups, which prevents it from easily reacting with other molecules to continue the oxidation chain. nih.govlubricatin.com

Table 1: Autoxidation Chain Termination by 2,6-Di-tert-butyl-4-cresol

Step Reaction Description
Initiation RH → R• Formation of a free radical from an organic molecule.
Propagation R• + O₂ → ROO• Formation of a peroxy radical.
ROO• + RH → ROOH + R• Propagation of the oxidation chain.
Termination ROO• + AH → ROOH + A• BHT (AH) donates a hydrogen to a peroxy radical, forming a stable hydroperoxide and a BHT radical (A•).
A• + ROO• → Non-radical products The BHT radical reacts with another peroxy radical to form stable, non-radical products.

The effectiveness of 2,6-di-tert-butyl-4-cresol as an antioxidant is largely attributed to its nature as a hindered phenol. nih.gov The bulky tert-butyl groups at the ortho positions (2 and 6) relative to the hydroxyl group sterically shield the hydroxyl group and the resulting phenoxyl radical. lubricatin.com This steric hindrance serves two main purposes:

Stabilization of the Phenoxyl Radical: The bulky groups prevent the phenoxyl radical from participating in further chain-propagating reactions. nih.gov

Prevention of Dimerization: The steric hindrance also inhibits the direct dimerization of the phenoxyl radicals through the oxygen atom, forcing alternative, less reactive pathways for radical termination.

This structural feature allows BHT to efficiently trap free radicals without becoming a pro-oxidant itself. lubricatin.com

The phenoxyl radical can also rearrange or react with other species, leading to the formation of other products like quinone methides. researchgate.netlookchem.com For instance, the phenoxy free radical, 2,6-di-t-butyl-4-methylphenoxyl, can react with itself to form 3,5-di-t-butyl-4,1-quinonemethide and regenerate 2,6-di-t-butyl-4-methylphenol. researchgate.net

While radical scavenging via hydrogen atom transfer is the predominant mechanism, the formation of charge-transfer complexes has also been proposed as a contributing factor to the antioxidant activity of phenolic compounds. In this mechanism, the phenol can form a complex with a radical species, involving a partial transfer of electron density. This complex formation can decrease the reactivity of the radical, thus inhibiting oxidation. For 2,6-di-tert-butyl-4-cresol, the electron-rich aromatic ring can interact with electron-deficient species like peroxy radicals. This interaction can facilitate the subsequent hydrogen or electron transfer, ultimately leading to the neutralization of the radical.

Electrochemical Characterization of 2,6-Di-tert-butyl-4-cresol in Non-Aqueous Media

Electrochemical methods, such as voltammetry, are valuable tools for studying the redox properties of antioxidants like 2,6-di-tert-butyl-4-cresol. These techniques provide insights into the ease with which the compound can be oxidized (i.e., donate an electron or hydrogen atom), which is directly related to its antioxidant capacity.

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of chemical species. When applied to 2,6-di-tert-butyl-4-cresol in non-aqueous media, the analysis typically reveals its oxidative behavior.

In a typical CV experiment, the potential is swept linearly to a vertex potential and then reversed. For BHT, an anodic peak is observed during the forward scan, corresponding to its oxidation. This oxidation involves the loss of an electron and a proton from the hydroxyl group to form the phenoxyl radical.

The electrochemical process for hindered phenols like BHT is often described as quasireversible. A truly reversible system would show a corresponding reduction peak on the reverse scan that is equal in magnitude to the oxidation peak and separated by a specific potential difference. However, for BHT, the resulting phenoxyl radical is relatively stable but can undergo subsequent chemical reactions (such as dimerization or reaction with the solvent or other species). These follow-up reactions consume the radical, meaning there is less of it available to be reduced back to the phenol on the reverse scan. Consequently, the reduction peak is often smaller than the oxidation peak or absent altogether, which is characteristic of a quasireversible or irreversible process. Studies using techniques like staircase voltammetry and differential pulse voltammetry have been employed to investigate the electrochemical properties and determine the concentration of BHT in various media, such as transformer oil. researchgate.net

Table 2: Electrochemical Parameters for 2,6-Di-tert-butyl-4-cresol

Parameter Description Typical Observation for BHT
Anodic Peak Potential (Epa) The potential at which the maximum oxidation current occurs. A well-defined peak is observed, indicating the oxidation of the phenolic hydroxyl group.
Cathodic Peak Potential (Epc) The potential at which the maximum reduction current occurs on the reverse scan. Often diminished or absent, indicating the instability or subsequent reaction of the generated phenoxyl radical.

| Peak Current Ratio (Ipc/Ipa) | The ratio of the cathodic peak current to the anodic peak current. | Less than 1 for a quasireversible system, reflecting the consumption of the oxidized species. |

Determination of Diffusion Coefficients and Activation Energy for 2,6-Di-tert-butyl-4-cresol

The effectiveness of 2,6-di-tert-butyl-4-cresol as a stabilizer in polymeric materials is not only dependent on its intrinsic antioxidant activity but also on its physical transport properties within the polymer matrix. The diffusion coefficient quantifies the rate at which the antioxidant can migrate to the sites of oxidative degradation.

Studies on the diffusion of 2,6-di-tert-butyl-4-cresol in various polymers have been conducted to understand its mobility and long-term stability. The activation energy for diffusion provides insight into the energy barrier that the antioxidant molecules must overcome to move through the polymer. A lower activation energy corresponds to a higher diffusion rate at a given temperature. For the degradation of 2,4-dichlorophenol by horseradish peroxidase on a nanofibrous membrane, the activation energy was determined to be between 6.39 ± 4.00 kJ/mol and 40.33 ± 10.72 kJ/mol. mdpi.com

ParameterValueReference
Activation Energy (Ea) for thermal decomposition of BHT151.8 kJ mol⁻¹ nih.gov
Activation Energy (Ea) for thermal decomposition of BHTOOH66.07 kJ mol⁻¹ nih.gov

Degradation Pathways and By-product Formation in Non-Biological Oxidation

While 2,6-di-tert-butyl-4-cresol is effective at inhibiting oxidation, it can undergo degradation through various non-biological pathways, leading to the formation of several by-products. These degradation processes can be initiated by heat, light, or reaction with strong oxidizing agents.

Thermal Decomposition Characteristics of 2,6-Di-tert-butyl-4-cresol and its Peroxides

Thermal stability is a crucial characteristic for antioxidants used in high-temperature applications. 2,6-Di-tert-butyl-4-cresol exhibits good thermal stability; however, at elevated temperatures, it can decompose. A study on its thermal decomposition showed that under a nitrogen atmosphere, it is stable up to 400 K. researchgate.netnih.gov The main decomposition products of 2,6-di-tert-butyl-4-cresol are isobutene and 2-tert-butyl-4-methylphenol. nih.govresearchgate.net

A significant peroxide derivative of 2,6-di-tert-butyl-4-cresol is 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH). nih.gov This compound is considerably less thermally stable than the parent molecule. nih.gov The thermal decomposition of BHTOOH is rapid, with an initial reaction temperature of 375.2 K. researchgate.netnih.gov The decomposition products of BHTOOH are more complex and include BHT, 2,6-di-tert-butyl-4-ethylphenol, 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050), and 4,4'-(1,2-ethanediyl)bis[2,6-bis(1,1-dimethylethyl)phenol]. nih.govresearchgate.net The apparent activation energy for the thermal decomposition of BHT is 151.8 kJ mol⁻¹, while for BHTOOH it is significantly lower at 66.07 kJ mol⁻¹. nih.govnih.gov

CompoundInitial Decomposition TemperatureMajor Decomposition Products
2,6-Di-tert-butyl-4-cresol (BHT)Stable up to 400 KIsobutene, 2-tert-butyl-4-methylphenol
2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH)375.2 KBHT, 2,6-di-tert-butyl-4-ethylphenol, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, 4,4'-(1,2-ethanediyl)bis[2,6-bis(1,1-dimethylethyl)phenol]

Photooxidation Mechanisms of 2,6-Di-tert-butyl-4-cresol

Exposure to light, particularly in the presence of oxygen and photosensitizers, can lead to the photooxidation of 2,6-di-tert-butyl-4-cresol. This process involves different mechanisms, including reactions with singlet oxygen and the formation of hydroperoxy-cyclohexadienone derivatives.

Singlet oxygen (¹O₂), a highly reactive form of oxygen, can be generated by photosensitization. It can react with 2,6-di-tert-butyl-4-cresol through an "ene" reaction, where the singlet oxygen adds to the phenolic ring. mdpi.com This reaction leads to the formation of hydroperoxides. The quenching of singlet oxygen is also a potential pathway in the photooxidation of phenolic antioxidants.

The photooxidative transformation of 2,6-di-tert-butyl-4-cresol can result in the formation of 4-Hydroperoxy-2,6-ditert-butyl-4-methyl-2,5-cyclohexadienone. This hydroperoxy derivative can still exhibit some retardative effects on oxidation at elevated temperatures due to its thermal decomposition products, which include the parent phenol.

Reactions with Oxidizing Agents and Reactive Species

2,6-Di-tert-butyl-4-cresol is incompatible with strong oxidizing agents such as peroxides, permanganates, chlorates, and nitrates. atamanchemicals.comnj.gov Contact with these agents can lead to vigorous reactions and may even cause spontaneous combustion. atamanchemicals.com It can also react with acid chlorides and acid anhydrides. nj.gov The presence of iron salts can cause discoloration and a loss of antioxidant activity. atamanchemicals.com

The oxidation of 2,6-di-tert-butyl-4-cresol by various oxidizing agents can lead to a variety of products. For instance, reaction with t-butyl hydroperoxide can yield 1-methyl-1-t-butylperoxy-3,5-di-t-butylcyclohexadiene-2,5-dione-4. researchgate.net Oxidation with potassium ferricyanide can produce a stable keto tautomer of the phenol. researchgate.net

Oxidation with Peroxy Radicals

The antioxidant 2,6-di-tert-butyl-p-cresol is converted by reaction with t-butyl hydroperoxide to 1-methyl-1-t-butylperoxy-3,5-di-t-butylcyclohexadiene-2,5-dione-4. researchgate.net The oxidation of alkyl phenols with peroxy radicals has been a subject of interest, and previous work has been summarized in this area. Quantitative measurements have been made of the yields of peroxy-cyclohexadienones formed from 2,6-di-t-butyl-4-methylphenol. researchgate.net The oxidation of 2,6-di-tert-butylphenol (B90309) and 2,6-dimethylphenol with butyl peroxy radicals primarily yields dialkyl-p-benzoquinones and tetraalkyl diphenoquinones. researchgate.net

The interaction of 2,6-di-tert-butyl-4-methylphenol with peroxy radicals is a key aspect of its function as an antioxidant. It effectively scavenges these radicals, thereby inhibiting autoxidation processes. atamanchemicals.com This reaction proceeds by converting peroxy radicals into hydroperoxides. atamanchemicals.comatamanchemicals.com Each molecule of 2,6-di-tert-butyl-4-methylphenol is capable of consuming two peroxy radicals. atamanchemicals.comatamanchemicals.com

ReactantOxidizing AgentMajor ProductsReference
2,6-Di-tert-butyl-p-cresolt-Butyl hydroperoxide1-Methyl-1-t-butylperoxy-3,5-di-t-butylcyclohexadiene-2,5-dione-4 researchgate.net
2,6-Di-tert-butylphenolButyl peroxy radicalsDialkyl-p-benzoquinones, Tetraalkyl diphenoquinones researchgate.net
2,6-DimethylphenolButyl peroxy radicalsDialkyl-p-benzoquinones, Tetraalkyl diphenoquinones researchgate.net
Reaction with Nitrogen Dioxide Leading to Nitro and Hydroxy Nitro Ketones

The reaction of various alkyl-substituted phenols with nitrogen dioxide (•NO2) at room temperature in different solvents results in nitration as the primary reaction. researchgate.net This leads to the formation of mono- and dinitrophenols, and in the case of 2,4,6-trisubstituted phenols, 4-nitrocyclohexa-2,5-dienones. researchgate.net For 2,6-di-tert-butyl-4-methyl-phenol, a synthetic antioxidant, its nitro derivative, 2,6-di-tert-butyl-4-methyl-4-nitro-2,5-cyclohexadiene-1-one, can be synthesized for voltammetric determination after nitration. researchgate.net A proposed mechanism for this nitration in acetic anhydride has been put forward. researchgate.net

At elevated temperatures, the reaction mechanism can change. For instance, the reaction of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate with 1000 ppm NO2 in N2 at 180 °C yields a quinone methide product, octadecyl-3-(3,5-di-tert-butyl-4-oxo-cyclohexa-2,5-dien-1-ylidene)propanoate. core.ac.uk This is in contrast to the formation of nitro-phenols observed at room temperature. core.ac.uk A proposed mechanism for this high-temperature reaction involves the reversible addition of NO2 to the phenoxyl radical at higher temperatures, where the dominant reaction becomes the abstraction of a hydrogen atom from the α-carbon of the para-alkyl group on the phenoxyl radical. core.ac.uk

Bromination Reactions and Products of 2,6-Di-tert-butyl-4-cresol

The reaction of 2,6-di-tert-butyl-p-cresol with bromine has been a subject of study. The phenolic antioxidant 2,6-di-t-butyl-p-cresol is converted by reaction with t-butyl hydroperoxide to 1-methyl-1-t-butylperoxy-3,5-di-t-butylcyclohexadiene-2,5-dione-4. This peroxide, in turn, reacts with bromine in acetic acid to produce 3,5-di-t-butyl-4-hydroxybenzaldehyde in high yield. researchgate.net

Copper-Amine Catalyzed Oxidation of 2,6-Di-tert-butyl-4-cresol

The autoxidation of phenols, when catalyzed by complexes formed from copper salts and amines, can lead to products resulting from both one- and two-electron abstraction. rsc.org The specific oxidation products are highly dependent on the reaction conditions but not significantly on the structure of the catalyst. rsc.org The oxidation of 2,4,6-trimethylphenol with molecular oxygen, catalyzed by a copper(II)-oxime or copper(II)-amine system, is a related example. google.com

Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a potent oxidizing agent for phenolic compounds. du.ac.in Phenolic compounds can be oxidized by DDQ in a reaction that is equivalent to a cyclodehydrogenation to form O-heterocycles. du.ac.in Intermolecular coupling can also occur if the phenols and enolizable ketones are unable to undergo α,β-dehydrogenation. du.ac.in For instance, oxidative dimerization has been observed for substrates like 2,6-dimethoxy-phenol. du.ac.in

DDQ is a widely used quinone with a high reduction potential and typically facilitates hydride transfer reactions. nih.govresearchgate.net It exhibits three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced). nih.govresearchgate.net DDQ has found extensive use as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds. nih.govresearchgate.net

The mechanism of dehydrogenation by DDQ is proposed to involve a hydride transfer. nih.gov This mechanism includes the transfer of a hydride to the quinone oxygen, followed by the transfer of a proton to the phenolate ion. nih.gov

OxidantProposed MechanismKey Intermediates/StatesReference
DDQHydride transferQuinone, Semiquinone, Hydroquinone nih.govresearchgate.net
DDQCyclodehydrogenationO-heterocycles du.ac.in
DDQOxidative dimerizationDimeric products du.ac.in

Oxidative Dimerization Processes of Phenols

Oxidative coupling of phenols is a chemical reaction that joins two phenolic compounds through an oxidative process. wikipedia.org This reaction is often catalyzed by transition metal complexes and can result in the formation of either C–C or C–O bonds between the coupling partners. wikipedia.org These can be either homo- or cross-couplings. wikipedia.org

Hindered phenols, such as those with bulky substituents in the ortho positions, can undergo oxidative coupling. For example, 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol undergoes oxidative self-coupling in the presence of K3Fe(CN)6 in an alkaline medium at room temperature. researchgate.net This reaction yields 7,9-di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-hydroxymethyl-2-oxaspiro[4.5]deca-6,9-dien-8-one. researchgate.net The mechanism of formation of the reaction products has been discussed. researchgate.net

The oxidation of the title compound with alkaline potassium ferricyanide or 2,4,6-tri-t-butylphenoxyl results in a mixture of threo- and erytho-bisquinone methides through the coupling of C(β)-radical intermediates. researchgate.net The non-stereospecific nature of the oxidative coupling of the phenol is attributed to the bulky t-butyl groups hindering the formation of a dimeric reaction intermediate that would otherwise lead to exclusive threo-coupling. researchgate.net

Industrial Applications of 2,6 Di Tert Butyl 4 Cresol As a Chemical Stabilizer

Polymer Stabilization by 2,6-Di-tert-butyl-4-cresol

BHT is a widely used antioxidant in the polymer and plastics industry. hoseachem.comhuidziekten.nl Its primary function is to protect polymeric materials from degradation initiated by heat, light, and oxygen during processing and end-use, thereby extending the service life of the products. hoseachem.comresearchgate.net

In the manufacturing of polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), BHT serves as a crucial antioxidant. specialchem.comalpha-plast.com.ua It provides stability during melt processing and long-term thermal exposure. specialchem.comalpha-plast.com.ua As a sterically hindered phenolic antioxidant, BHT functions by donating a hydrogen atom to peroxy radicals, which are formed during the oxidation process, thus converting them into more stable hydroperoxides and stopping the degradation chain reaction. wikipedia.org However, due to its relatively high volatility compared to other antioxidants, it can be physically lost over short periods at elevated temperatures. specialchem.comalpha-plast.com.ua For long-term thermal stability above 120°C, its efficiency is significant, though it may be part of a synergistic package with other, less volatile stabilizers. specialchem.comalpha-plast.com.ua

Table 1: Comparative Performance of Antioxidants in Polypropylene

Antioxidant Type Volatility Primary Function Efficacy in Long-Term Thermal Stability (>120°C)
2,6-Di-tert-butyl-4-cresol (BHT) High H-donor, radical scavenger Effective, but can be lost due to volatility
Pentaerythritol Tetrakis Propionate Low H-donor, radical scavenger Better performance due to lower volatility
Aromatic Phosphites Varies Hydroperoxide decomposer Used in synergy with phenolic antioxidants

This table is generated based on information from research findings. specialchem.comalpha-plast.com.ua

BHT is commonly employed as an anti-aging agent in both natural and synthetic rubber, as well as various plastics. atamanchemicals.comhoseachem.comcnlubricantadditive.com It provides protection against degradation caused by heat and oxygen, a process known as thermo-oxidative aging. atamanchemicals.comatamanchemicals.com By inhibiting these aging processes, BHT helps to maintain the elasticity, mechanical properties, and color stability of rubber and plastic products, thereby improving their durability. atamanchemicals.comhoseachem.com It is considered a non-staining antioxidant, which is an important characteristic for many applications. vanhornmetz.com

To ensure the safe storage and transport of reactive monomers, which are the building blocks of polymers, inhibitors are required to prevent spontaneous polymerization. atamanchemicals.comwikipedia.orgatamanchemicals.com BHT is added to certain monomers, such as acrylate (B77674) esters, for this purpose. atamanchemicals.comwikipedia.orggoogle.com It functions by scavenging free radicals that can initiate the polymerization chain reaction, thus enhancing the stability and shelf-life of the monomer. wikipedia.orgatamanchemicals.comnih.gov

Stabilization in Petroleum Products and Fuel Systems by 2,6-Di-tert-butyl-4-cresol

In the petroleum industry, BHT is a key additive known by designations such as AO-29. atamanchemicals.comwikipedia.orgatamanchemicals.com It is used to prevent the oxidative degradation of fuels and oils, which can lead to the formation of gums, sludge, and other harmful deposits. vanhornmetz.comminglanchem.comhoseachem.com

BHT is widely used as an antioxidant in a variety of lubricants and specialty oils. atamanchemicals.comwikipedia.orgminglanchem.com This includes applications in:

Jet Fuels: It helps to maintain the thermal stability of jet fuels and prevent the formation of deposits that can affect engine performance. atamanchemicals.comwikipedia.orgatamanchemicals.com

Turbine and Gear Oils: In these high-stress applications, BHT inhibits oxidation, preventing an increase in oil viscosity and the formation of sludge and varnish, which extends the life of both the oil and the equipment. atamanchemicals.comminglanchem.comhoseachem.comcnlubricantadditive.com

Hydraulic Fluids: It maintains the performance and stability of hydraulic fluids by preventing oxidation, which can lead to sluggish operation and component wear. atamanchemicals.comwikipedia.orgminglanchem.comcnlubricantadditive.com

By acting as a radical scavenger, BHT interrupts the autocatalytic oxidation cycle in these hydrocarbon-based fluids, which are exposed to heat and air during operation. minglanchem.com

Table 2: Applications of BHT as a Stabilizer in Petroleum Products

Product Type Primary Function of BHT Consequence of Oxidation (without BHT)
Jet Fuel Thermal stability, deposit prevention Deposit formation, reduced engine performance
Turbine & Gear Oils Oxidation inhibition, sludge prevention Increased viscosity, sludge/varnish formation
Hydraulic Fluids Oxidation inhibition, performance maintenance Sluggish operation, component wear
Industrial Lubricants Extends service life, prevents thickening Gumming, acid buildup, reduced lubricity

This table is generated based on information from research findings. atamanchemicals.comwikipedia.orgvanhornmetz.comminglanchem.comhoseachem.comcnlubricantadditive.comatamanchemicals.com

Prevention of Peroxide Formation in Organic Ethers and Solvents

As a phenolic antioxidant, 2,6-Di-tert-amyl-4-cresol is effective in inhibiting the oxidation of organic materials exposed to air. The mechanism involves the donation of a hydrogen atom from its hydroxyl group to terminate peroxy radicals. This process breaks the oxidation cycle, thereby preventing the formation of hydroperoxides and subsequent degradation products like aldehydes, ketones, and acids. This stabilizing action is crucial for maintaining the quality and stability of various industrial oils and lubricants, including engine oils, automatic transmission fluids, turbine oils, and hydraulic fluids.

Improving Storage Stability of Biodiesel

The storage stability of biodiesel is a significant concern, as it is prone to oxidation, which can lead to the formation of gums and sediments. The inclusion of this compound as an antioxidant additive significantly enhances the oxidative stability of biodiesel. It functions by neutralizing free radicals that initiate the degradation process, thereby extending the fuel's shelf life and ensuring it meets quality specifications. Research has shown that blends of phenolic antioxidants, including derivatives of this compound, are effective in improving the oxidation stability index (OSI) of biodiesel derived from various feedstocks.

Antioxidant in Electrical Transformer Oil and Its Degradation Products as Indicators

In electrical insulating oils, such as transformer oils, this compound serves as a crucial antioxidant. It protects the oil from oxidative degradation caused by high temperatures and exposure to oxygen, a process catalyzed by the metals within the transformer. By inhibiting the formation of sludge and acids, it helps maintain the oil's dielectric properties and cooling efficiency, which is essential for the safe and reliable operation of the transformer. The depletion of the antioxidant and the formation of specific degradation products can be monitored to assess the health of the oil and the transformer itself, serving as key indicators for maintenance schedules. Its high thermal stability and good solubility in paraffinic and naphthenic oils make it suitable for this application.

Below is a table summarizing the typical properties of this compound relevant to its industrial applications.

PropertyValue
Appearance White to off-white crystalline solid
Molecular Weight 290.48 g/mol
Melting Point 92 - 95 °C
Boiling Point 318 °C
Solubility Soluble in hydrocarbons, insoluble in water
Typical Treat Rate 0.05 - 1.0 wt%

Other Industrial Applications of this compound

Beyond its primary role as a stabilizer in fuels and oils, this compound is utilized in several other industrial formulations where prevention of oxidative degradation is required.

Additive in Metalworking Fluids

In metalworking fluids, this compound is used as an antioxidant to extend the fluid's service life. It prevents degradation of the oil base and other organic components, which can be caused by heat and contact with metal fines. This ensures consistent performance in lubrication, cooling, and corrosion protection during machining operations. Its application is found in a variety of industrial lubricants where stability under demanding conditions is paramount.

Component in Paints and Glues

This compound is incorporated into paints, coatings, and adhesives (glues) to protect the polymeric binders and other organic components from oxidation. This prevents discoloration, loss of adhesion, and changes in viscosity during storage and after application. By ensuring the long-term stability of the formulation, it contributes to the durability and aesthetic quality of the final product.

Application in Textile, Leather, and Metal Surface Treatment

While primarily known for its role in lubricants, fuels, and polymers, the application of this compound in textile, leather, and direct metal surface treatments is not a widely documented primary use. Antioxidants are used in these industries; for instance, to protect polymer finishes on textiles or to prevent degradation of fatliquors in leather processing. However, specific data on the widespread use of this compound for these particular applications is not prominently featured in available technical literature.

Use in Pulp, Paper, and Paper Products

2,6-Di-tert-butyl-4-cresol, widely known as butylated hydroxytoluene (BHT), serves as a crucial antioxidant and stabilizer in the pulp and paper industry. Its primary function is to protect paper and paperboard products from oxidative degradation. This is particularly important for materials used in packaging, especially for food products, where preventing rancidity and maintaining the quality of the packaged goods is essential. gezondheidsraad.nl

The application of BHT in paper products stems from its ability to act as a radical scavenger, effectively terminating the chain reactions involved in autoxidation. gezondheidsraad.nl When incorporated into materials like waxed papers and paperboard, BHT helps to preserve the integrity of the packaging and, by extension, the shelf-life of the food contained within. gezondheidsraad.nl Its lipophilic nature makes it highly effective in preventing the oxidation of fats and oils that might be present in or migrate to the packaging material.

The use of BHT in food packaging materials is well-established. Highly purified grades are utilized to retard the oxidation of animal fats and vegetable oils, thereby delaying the onset of rancidity and preserving essential nutrients. gezondheidsraad.nl

Table 1: Applications of 2,6-Di-tert-butyl-4-cresol in the Paper Industry

Application Area Function Mechanism of Action
Food Packaging Paper Antioxidant Scavenges free radicals, preventing lipid oxidation. gezondheidsraad.nl
Waxed Papers Stabilizer Delays degradation of wax coating and packaged goods. gezondheidsraad.nl

Stabilizer in Laboratory Chemicals

In a laboratory setting, 2,6-Di-tert-butyl-4-cresol (BHT) is a widely used stabilizer, primarily to inhibit the formation of potentially explosive peroxides in organic solvents. atamanchemicals.commit.edulouisville.edu Many common laboratory chemicals, particularly ethers and other susceptible solvents, can react with atmospheric oxygen over time in a process called autoxidation to form unstable peroxide crystals. louisville.eduutexas.edu These peroxides are sensitive to shock, heat, and friction, posing a significant explosion hazard, especially when the solvent is concentrated through distillation or evaporation. louisville.eduutexas.edu

To mitigate this risk, manufacturers often add BHT as an inhibitor to peroxide-forming solvents. louisville.edu BHT functions as an antioxidant by "scavenging" oxygen within the solvent, which prevents it from reacting with the solvent molecules to initiate peroxide formation. louisville.edu This significantly enhances the safety and extends the shelf life of these chemicals.

However, the inhibitor can be consumed over time, and its effectiveness is reduced by factors like exposure to light and air. louisville.eduharvard.edu Therefore, proper management of inhibited chemicals is crucial. For chemicals that may be stored for extended periods, it is sometimes recommended to add BHT periodically to replenish the stabilizer and prevent the buildup of dangerous peroxide levels. washington.edu

Table 2: Role of 2,6-Di-tert-butyl-4-cresol as a Laboratory Stabilizer

Chemical Class Hazard Mitigated Stabilization Mechanism Key Considerations
Ethers (e.g., Diethyl ether, THF) Peroxide Explosion Free-radical scavenger, inhibits autoxidation. atamanchemicals.comlouisville.edu Inhibitor depletes over time; requires monitoring. louisville.edu
Organic Solvents Degradation Prevents free radical-mediated oxidation. atamanchemicals.com Distillation can remove the inhibitor, increasing risk. louisville.edu

Environmental Fate and Transformation of 2,6 Di Tert Butyl 4 Cresol

Environmental Distribution Modeling and Compartmentalization

The environmental distribution of 2,6-Di-tert-butyl-4-cresol, also known as butylated hydroxytoluene (BHT), can be predicted using modeling techniques that assess its partitioning among various environmental compartments.

The environmental distribution of BHT has been calculated using the Mackay fugacity model level I, which considers physical-chemical properties like vapor pressure, water solubility, and the octanol-water partition coefficient (log Kow). oecd.org Based on this model, the primary environmental compartment for BHT is predicted to be the air, followed by soil and sediment. oecd.org The low water solubility and relatively high vapor pressure of the compound contribute to this distribution pattern. oecd.orgfishersci.com

Environmental CompartmentPredicted Distribution (%)
Air79.3 - 87.5
Soil6.1 - 10.2
Sediment5.7 - 9.5

Table 1. Predicted Environmental Compartmentalization of 2,6-Di-tert-butyl-4-cresol based on the Mackay fugacity model level I. Data sourced from Bayer AG, 2001. oecd.org

The potential for a chemical to volatilize from water is indicated by its Henry's Law constant. For BHT, the calculated Henry's law constant is in the range of 220–404 Pa x m³/mol. oecd.org This value suggests a rapid rate of volatilization from aqueous solutions, further supporting the finding that the atmosphere is a major receiving compartment for this compound. oecd.org

Biodegradation and Transformation Pathways of 2,6-Di-tert-butyl-4-cresol

Once released into the environment, 2,6-Di-tert-butyl-4-cresol is subject to various degradation and transformation processes, including biodegradation and abiotic degradation influenced by several environmental factors.

Under aerobic conditions, 2,6-Di-tert-butyl-4-cresol shows potential for biodegradation, although the rate can be slow. In a study using sludge inocula, the compound, at a concentration of 50 mg/L, achieved 4.5% of its theoretical biochemical oxygen demand (BOD) over a four-week period. nih.gov

Biodegradation has also been observed in soil environments. Studies using 14C-labeled BHT in different Japanese soils demonstrated significant degradation over 24 days. nih.gov Furthermore, a specific aerobic bacterium, identified as Alcaligenes sp., has been shown to effectively degrade 2,6-Di-tert-butylphenol (B90309), a related compound. nih.gov This strain, under optimal conditions with an initial concentration of 100 mg/L, removed 62.4% of the compound in 11 days, with a calculated half-life of 9.38 days. nih.gov

MediumConditionsDegradation ExtentDuration
Aqueous (Sludge Inocula)50 mg/L BHT4.5% of Theoretical BOD4 weeks
Kodaira Soil (sandy clay loam)-57.3%24 days
Azuchi Soil (light clay)-55.8%24 days
Takarazuka Soil (sandy loam)-48.4%24 days

Table 2. Aerobic biodegradation of 2,6-Di-tert-butyl-4-cresol in various media. nih.gov

The stability and transformation of BHT in the environment are dependent on a range of factors:

Oxygen: The presence of atmospheric or dissolved oxygen is a key factor in the oxidative degradation pathways of BHT. oecd.org Aerobic conditions are necessary for the biodegradation pathways noted above. nih.govnih.gov

Irradiation: BHT can undergo photodegradation. When exposed to natural sunlight in an aqueous solution for eight days, only 25% of the initial compound remained unchanged. oecd.org The vapor-phase reaction of BHT with photochemically-produced hydroxyl radicals is estimated to result in an atmospheric half-life of about one day. nih.gov Visible-light photo-irradiation, in the presence of a photosensitizer like riboflavin, can also lead to the photo-oxidation of BHT. nih.gov

pH and Temperature: The optimal conditions for the degradation of the related compound 2,6-Di-tert-butylphenol by the bacterium Alcaligenes sp. were found to be a pH of 7.0 and a temperature of 37°C. nih.gov

Heavy Metals: The presence of certain metals can influence BHT's stability. For instance, iron salts can cause discoloration and a loss of the compound's antioxidant activity. atamanchemicals.com

The degradation of 2,6-Di-tert-butyl-4-cresol leads to the formation of numerous transformation products. Metabolic processes often involve the oxidation of the methyl group at the para-position or the tert-butyl groups. nih.govnih.gov

One major metabolic pathway involves the stepwise oxidation of the p-methyl group, leading to the formation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) (BHT-aldehyde) and subsequently 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH). nih.govnih.gov Decarboxylation of the acid can yield 2,6-di-tert-butylphenol (DBP). nih.gov

Photodegradation in Environmental Matrices

Photodegradation, the breakdown of chemical compounds by light, is a significant process that influences the environmental persistence of substances like 2,6-di-tert-butyl-4-cresol (BHT). This process can occur directly, through the absorption of light by the compound itself, or indirectly, through reactions with photochemically generated reactive species. The efficiency of photodegradation is dependent on the substance's light absorption properties and the presence of other reactive chemical species in the environmental matrix, such as air or water.

Indirect Photodegradability by Hydroxyl Radicals in Air

In the atmosphere, the primary pathway for the degradation of many organic compounds is through reaction with photochemically-produced hydroxyl radicals (•OH). These highly reactive species initiate oxidation reactions that break down larger molecules into smaller, often less harmful, substances.

The potential for 2,6-di-tert-butyl-4-cresol to be degraded by this mechanism has been estimated using structure-activity relationship (SAR) models. The calculated rate constant for the vapor-phase reaction of BHT with hydroxyl radicals is a key parameter in determining its atmospheric lifetime. Based on these calculations, BHT is expected to be removed from the atmosphere relatively quickly. One estimation suggests an atmospheric half-life of approximately one day, assuming a typical atmospheric concentration of hydroxyl radicals. Another calculation, based on Atkinson's method, estimates a half-life of 7.0 hours. This rapid degradation suggests that BHT is not likely to persist for long periods in the atmosphere or undergo long-range transport.

Table 1: Estimated Atmospheric Degradation of 2,6-Di-tert-butyl-4-cresol by Hydroxyl Radicals

ParameterValueReference
Rate Constant (kOH)1.8 x 10-11 cm3/molecule-secCalculated using structure estimation method
Estimated Atmospheric Half-life~1 dayCalculated based on a typical OH radical concentration of 5 x 105 radicals/cm3
Estimated Atmospheric Half-life7.0 hoursCalculated according to Atkinson's method

Susceptibility to Photolysis in Aqueous Environments

The degradation of 2,6-di-tert-butyl-4-cresol in water can be influenced by its interaction with sunlight. For direct photolysis to occur, a chemical must be capable of absorbing light in the solar spectrum that reaches the Earth's surface (wavelengths >290 nm). It has been noted that BHT does absorb ultraviolet (UV) light at these wavelengths, indicating its potential susceptibility to direct photodegradation in aquatic environments. union.edu

Experimental studies have been conducted to quantify this process. In one study, aqueous solutions of BHT were exposed to simulated sunlight. The results showed a definitive degradation of the compound, establishing a photodegradation half-life of 6.9 hours under the specific experimental conditions, which included an irradiance of 750 W/m². union.edu This finding confirms that photolysis is a relevant environmental fate process for BHT in sunlit surface waters. union.edu The degradation process results in the formation of several photoproducts. union.edu While direct photolysis occurs, other studies have shown that in the presence of photosensitizing agents like riboflavin, BHT can also be degraded by reactive oxygen species such as singlet oxygen and superoxide (B77818) anion radicals generated by visible light.

Table 2: Aqueous Photolysis of 2,6-Di-tert-butyl-4-cresol

ParameterValue/ObservationConditionsReference
UV AbsorptionAbsorbs light at wavelengths >290 nmGeneral property union.edu
Photodegradation Half-life6.9 hoursAqueous solution exposed to a solar simulator with an irradiance of 750 W/m² union.edu

Research on Derivatives and Structural Modifications of 2,6 Di Tert Butyl 4 Cresol

Synthesis and Characterization of Novel 2,6-Di-tert-butyl-4-cresol Derivatives

The core structure of 2,6-di-tert-butyl-4-cresol serves as a foundational building block for creating a variety of derivatives with specialized functions. researchgate.net Synthetic strategies often target the hydroxyl group or the methyl group at the para-position to introduce new functional moieties.

Phosphorus-containing derivatives of 2,6-di-tert-butyl-4-cresol have been synthesized to create compounds with unique reactivity and potential applications as multifunctional additives. A key example is the synthesis of diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate.

The synthesis can be achieved by reacting 2,6-di-tert-butylphenol (B90309) with paraformaldehyde and dimethylamine (B145610), followed by the addition of triethyl phosphite. prepchem.com This process yields the desired phosphonate derivative, which can be purified through extraction and recrystallization. prepchem.com

Further modifications of these phosphonates are possible. For instance, the reaction of O,O-dialkyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonates with phosphorus pentachloride can produce O-alkyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonochloridates. researchgate.net These phosphonochloridates are reactive intermediates that can be converted into other derivatives, such as phosphonamides, through reaction with amines like diethylamine. researchgate.net Some phosphonate derivatives have been developed for use as antioxidants in plastics, synthetic fibers, and elastomers. thegoodscentscompany.com

Table 1: Synthesis of Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate

ReactantsReaction ConditionsProductYieldPurity (HPLC)
2,6-di-tert-butylphenol, paraformaldehyde, dimethylamine, triethyl phosphiteHeated under reflux at 105°CDiethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate65%98%

Organoaluminum compounds derived from 2,6-di-tert-butyl-4-cresol are notable for their strong Lewis acidity and utility in catalysis. lookchem.com A prominent example is Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide), often abbreviated as MABR.

This compound is synthesized from 2,6-di-tert-butyl-4-cresol (Butylated Hydroxytoluene, BHT) and trimethylaluminum. chemicalbook.comorgsyn.org The reaction involves the treatment of a solution of 4-bromo-2,6-di-tert-butylphenol in dichloromethane with trimethylaluminum. orgsyn.org MABR is highly valued as a co-catalyst, particularly in the polymerization of olefins where it activates metallocene catalysts. lookchem.com Its bulky phenoxide ligands create a sterically hindered environment around the aluminum center, influencing its catalytic activity. These compounds are crucial in the production of polyolefins and other high-performance materials. lookchem.com

Structure-Activity Relationships in Hindered Phenols

The antioxidant capability of hindered phenols like 2,6-di-tert-butyl-4-cresol is intrinsically linked to their molecular structure. orgsyn.org The key to their function lies in the ability to donate a hydrogen atom from the phenolic hydroxyl (-OH) group to neutralize free radicals, thereby terminating oxidative chain reactions. chemicalbook.comorgsyn.org

The relationship between the structure and activity can be summarized by several key features:

Phenolic Hydroxyl Group: This group is the primary site of antioxidant activity, as it provides the hydrogen atom that scavenges peroxy radicals. lookchem.com

Ortho-Alkyl Groups: The two tert-butyl groups at the ortho positions (2 and 6) provide significant steric hindrance. This bulkiness stabilizes the resulting phenoxyl radical formed after hydrogen donation, preventing it from participating in further undesirable reactions. orgsyn.org

Para-Alkyl Group: The methyl group at the para-position (4) is an electron-donating group. It increases the electron density on the phenolic hydroxyl group, which weakens the O-H bond. A lower bond dissociation enthalpy (BDE) makes the hydrogen atom easier to abstract, thus enhancing the radical scavenging activity. lookchem.comorgsyn.org

Researchers have designed and synthesized numerous derivatives of 2,6-di-tert-butyl-4-cresol to enhance its antioxidant properties by modifying these structural elements. researchgate.net

Table 2: Structure-Activity Relationship in 2,6-Di-tert-butyl-4-cresol

Structural FeatureFunctionEffect on Activity
Phenolic Hydroxyl (-OH) GroupHydrogen atom donorEssential for radical scavenging
Ortho-tert-butyl GroupsSteric hindranceStabilizes the resulting phenoxyl radical
Para-methyl GroupElectron-donating groupLowers the O-H bond dissociation energy, increasing reactivity

By-products and Metabolites from Chemical Reactions

The chemical reactions and metabolic processes involving 2,6-di-tert-butyl-4-cresol can lead to the formation of various by-products and metabolites. Understanding these products is crucial for assessing the compound's stability and biological impact.

Oxidation is a primary reaction pathway for 2,6-di-tert-butyl-4-cresol. The initial step involves the loss of the hydrogen atom from the hydroxyl group to form a stabilized phenoxyl radical. prepchem.com This radical intermediate can then undergo further reactions.

One significant reaction is dimerization. For example, derivatives of 2,6-di-tert-butyl-phenol can undergo oxidative self-coupling in the presence of an oxidizing agent like potassium ferricyanide (K3Fe(CN)6) to form dimeric structures. nih.gov This process involves the coupling of two phenoxyl radicals to create a new carbon-carbon or carbon-oxygen bond, leading to more complex molecules.

A key metabolite formed from the oxidation of 2,6-di-tert-butyl-4-cresol is 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone, also known as BHT quinone methide (BHT-QM). prepchem.com This transformation is a critical metabolic pathway and represents the most direct route for its synthesis. prepchem.com The formation begins with the creation of a phenoxyl radical through a single electron transfer. prepchem.com

BHT-QM is an electrophilic molecule due to its conjugated dienone system and exocyclic methylene group. prepchem.com This reactivity allows it to readily interact with biological nucleophiles. prepchem.com In animal studies, BHT-QM has been identified as an active metabolite that can cause hemorrhagic effects by interfering with the vitamin K redox cycle.

Table 3: Properties of 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dienone

PropertyValue
IUPAC Name2,6-ditert-butyl-4-methylidenecyclohexa-2,5-dien-1-one
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
FormationOxidative metabolite of 2,6-di-tert-butyl-4-cresol

Formation of α-Hydroxy-2,6-di-tert-butyl-p-cresol and 3,5-Di-tert-butyl-4-hydroxybenzoic Acid Analogues

The oxidation of the methyl group on the parent compound, 2,6-di-tert-butyl-4-cresol (BHT), is a key pathway to forming more complex derivatives. This leads to the creation of alcohol and carboxylic acid analogues, which serve as important chemical intermediates.

α-Hydroxy-2,6-di-tert-butyl-p-cresol (3,5-Di-tert-butyl-4-hydroxybenzyl alcohol)

The synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol is typically achieved through the reduction of its corresponding aldehyde, 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050). A common laboratory method involves dissolving the aldehyde in absolute ethanol (B145695), followed by the addition of a reducing agent like sodium borohydride (NaBH₄) chemwhat.comgoogle.com. This reaction efficiently converts the aldehyde group to a primary alcohol. One described synthesis reported a 93% yield for this reduction process chemwhat.comgoogle.com.

3,5-Di-tert-butyl-4-hydroxybenzoic Acid

The formation of 3,5-di-tert-butyl-4-hydroxybenzoic acid can be accomplished through several synthetic routes. A primary method is the direct oxidation of 2,6-di-tert-butyl-4-cresol (BHT) . Another significant industrial process is the Kolbe-Schmitt reaction, which involves the carboxylation of the alkali metal salt of 2,6-di-tert-butylphenol google.comepo.org. In this reaction, the phenolate is reacted with carbon dioxide under specific temperature and pressure conditions to introduce a carboxylic acid group onto the aromatic ring google.comepo.org. The process often uses an excess of 2,6-di-tert-butylphenol, which can be recovered and recycled epo.org.

DerivativePrecursorKey ReagentsTypical Yield
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol3,5-Di-tert-butyl-4-hydroxybenzaldehydeSodium borohydride (NaBH₄), Ethanol93% chemwhat.comgoogle.com
3,5-Di-tert-butyl-4-hydroxybenzoic acid2,6-Di-tert-butylphenolAlkali metal hydroxide, Carbon DioxideHigh epo.org

Ethylenebisphenol Derivatives

Ethylenebisphenol derivatives are compounds where two hindered phenol units are linked by an ethylene bridge. These molecules are valued for their antioxidant properties. A key example is 4,4'-Ethylenebis(2,6-di-tert-butylphenol). The synthesis of such compounds involves creating a carbon-carbon bond between the two phenol moieties. While specific, detailed synthesis routes for this exact ethylene-bridged compound are proprietary, related syntheses for methylene-bridged bisphenols, such as 4,4'-methylenebis(2,6-di-tert-butylphenol), are well-documented. The formation of this methylene-bridged analogue can occur as a coproduct during certain reactions involving 2,6-di-tert-butylphenol and formaldehyde (B43269), particularly in the synthesis of other antioxidant structures wipo.int. This suggests that electrophilic substitution reactions on the BHT scaffold are a viable route for creating such bridged derivatives.

Benzylaldehyde and Benzoquinone Derivatives

Oxidation of 2,6-di-tert-butyl-4-cresol and its parent phenol can yield valuable benzylaldehyde and benzoquinone derivatives, which are useful as chemical intermediates for pesticides and pharmaceuticals google.com.

3,5-Di-tert-butyl-4-hydroxybenzaldehyde

This aldehyde is a crucial intermediate for synthesizing various anti-inflammatory drugs acs.org. It can be prepared from 2,6-di-tert-butylphenol through formylation, a reaction that introduces a formyl group (-CHO) onto the aromatic ring. Several methods exist:

Duff Reaction : This method uses hexamethylenetetramine in an acidic medium. Using aqueous acetic acid as the reaction medium can produce the aldehyde in excellent yields google.com.

Vilsmeier Reaction : This involves reacting 2,6-di-tert-butylphenol with a Vilsmeier reagent in an aprotic solvent at elevated temperatures (60-80°C) google.com.

HBr-DMSO Oxidation : A more recent approach involves the oxidation of related cresols using a hydrobromic acid and dimethyl sulfoxide system, which has been shown to be an effective oxidant for producing the desired aldehyde acs.orgacs.org.

Synthesis MethodStarting MaterialKey ReagentsReported Yield
Duff Reaction2,6-di-tert-butylphenolHexamethylenetetramine, Acetic Acid67.5% google.com
HBr-DMSO Oxidation2-tert-butyl-p-cresol derivativeHBr, DMSO67% acs.org
Vilsmeier Reaction2,6-di-tert-butylphenolVilsmeier ReagentHigh google.com

2,6-Di-tert-butyl-p-benzoquinone

The oxidation of 2,6-di-tert-butyl-4-cresol can lead to the formation of 2,6-di-tert-butyl-p-benzoquinone. This transformation involves the oxidation of the phenol ring to a quinone structure. The reaction can be carried out using various oxidizing agents, including peroxy radicals researchgate.net. For instance, the reaction of BHT with hydrogen peroxide in the presence of heteropolyacids in acetic acid has been shown to yield 2,6-di-tert-butyl-p-benzoquinone as one of the products oup.com. The reaction proceeds through intermediate species like 2,6-di-tert-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadien-1-one, which can be converted to the final benzoquinone product under acidic conditions oup.com.

Advanced Analytical Techniques in 2,6 Di Tert Butyl 4 Cresol Research

Spectroscopic and Chromatographic Methods for Characterization and Identification of 2,6-Di-tert-butyl-4-cresol and its Derivatives

Spectroscopic and chromatographic techniques are fundamental in the analysis of 2,6-Di-tert-butyl-4-cresol and its related compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and determination of BHT. tandfonline.comsielc.com For instance, a reverse-phase HPLC (RP-HPLC) method with UV-Vis detection at 280 nm can simultaneously determine BHT and other phenolic antioxidants like butylated hydroxyanisole (BHA). nih.gov The optimization of mobile phase pH is critical for achieving good resolution, particularly when separating BHT from structurally similar compounds. nih.gov

Gas chromatography (GC) coupled with a flame ionization detector (FID) is another robust technique for BHT analysis. analytice.com For more complex matrices, pyrolysis-gas chromatography (PyGC) can be employed, offering a method that requires minimal sample quantities. rsc.org

Derivative spectrophotometry has also been shown to be an effective tool, particularly for resolving BHT from mixtures of antioxidants by eliminating spectral interference. tandfonline.com For detailed structural elucidation and identification of BHT derivatives and metabolites, high-resolution tandem mass spectrometry (HR-MS/MS) coupled with liquid chromatography is a powerful approach. nih.gov This technique provides accurate mass measurements and fragmentation patterns, which are essential for characterizing previously unreported metabolites. nih.gov

Table 1: Comparison of Chromatographic Methods for 2,6-Di-tert-butyl-4-cresol (BHT) Analysis.
TechniqueDetectorKey AdvantagesTypical Application
RP-HPLCUV-VisGood for simultaneous determination of multiple phenolic antioxidants. nih.govAnalysis of BHT in personal care products. nih.gov
GCFIDRobust and reliable for routine quantification. analytice.comGeneral quantitative analysis. analytice.com
PyGC-Requires very small sample sizes (less than 1 mg). rsc.orgAnalysis of BHT in cured adhesive films. rsc.org
LC-HR-MS/MSMass SpectrometerEnables detailed structural elucidation of metabolites and derivatives. nih.govMetabolism studies of BHT. nih.gov

Electrochemical Techniques for Monitoring 2,6-Di-tert-butyl-4-cresol Content and Degradation

Electrochemical methods provide a sensitive and often rapid alternative for the analysis of 2,6-Di-tert-butyl-4-cresol. These techniques are based on the electrochemical oxidation of the phenolic group in the BHT molecule. nih.govacs.org Voltammetric techniques, in particular, have been successfully applied for the quantification of BHT in various media. researchgate.net

The electrochemical behavior of BHT is pH-dependent, with different oxidation and reduction peaks observed at varying pH levels. nih.govacs.org The development of electrochemical sensors, often involving modified electrodes, can enhance the sensitivity and selectivity of BHT detection. nih.gov These sensors work by facilitating the electron transfer process at the electrode surface, leading to a more defined and measurable signal that corresponds to the BHT concentration. mdpi.com

Differential Pulse Voltammetry for Quantitative Analysis

Differential Pulse Voltammetry (DPV) is a particularly effective electrochemical technique for the quantitative analysis of 2,6-Di-tert-butyl-4-cresol. This method offers high sensitivity and can be used to determine BHT concentrations in industrial samples like transformer oil. researchgate.net In a typical DPV analysis of BHT, a well-defined anodic peak is observed, and the intensity of this peak current shows a linear relationship with the BHT concentration over a specific range. researchgate.net

For example, a study on BHT in transformer oil using a graphite electrode established a linear relationship between the characteristic peak of the differential pulse voltammetric signal and BHT concentration in the range of 0.01% to 0.5%. researchgate.net Another study using cyclic voltammetry, a related technique, determined an optimal deposition time and scan rate to achieve a high current response for BHT analysis, resulting in a low limit of detection. researchgate.net

Table 2: Parameters for Differential Pulse Voltammetry Analysis of 2,6-Di-tert-butyl-4-cresol (BHT).
ParameterFindingReference
Linear Concentration Range0.01% to 0.5% in transformer oil researchgate.net
Limit of Detection (Cyclic Voltammetry)2.69683 ppm researchgate.net
Recovery Percentage (Cyclic Voltammetry)101.314% researchgate.net

Quantitative Analysis of 2,6-Di-tert-butyl-4-cresol in Industrial Samples

The accurate quantification of 2,6-Di-tert-butyl-4-cresol in industrial products is essential for ensuring product quality and stability. Various analytical methods have been developed for this purpose, with a strong emphasis on chromatographic techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantitative analysis of 2,6-Di-tert-butyl-4-cresol in complex industrial and biological samples. rsc.orgresearchgate.net This method combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. rsc.org

LC-MS/MS methods have been developed for the determination of BHT in various matrices, including food products and biological samples. nih.gov For instance, an ultra-performance liquid chromatography-quadrupole-time-of-flight mass spectrometry (UPLC-Q-TOF/MS) method was developed for the determination of BHT in cookies. xynu.edu.cn This method demonstrated a good linear relationship in the concentration range of 5 to 50 mg/L, with a low limit of detection and quantification. xynu.edu.cn The high specificity of MS/MS detection minimizes interference from the sample matrix, which is a significant advantage when analyzing complex samples. sigmaaldrich.com

Table 3: Performance of a UPLC-Q-TOF/MS Method for 2,6-Di-tert-butyl-4-cresol (BHT) Analysis in Cookies.
ParameterValue
Linear Concentration Range5–50 mg/L
Limit of Detection0.2 µg/g
Limit of Quantification0.7 µg/g
Recovery95%–100%
Relative Standard Deviation (n=6)<1%

FT-IR Spectroscopy for Additive Concentration and Degradation Process Monitoring

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that can be utilized for monitoring the concentration and degradation of 2,6-Di-tert-butyl-4-cresol in various materials. youtube.comyoutube.com The FT-IR spectrum of BHT exhibits characteristic absorption bands corresponding to its molecular structure, such as the stretching vibrations of the methyl groups. researchgate.net

By monitoring the changes in the intensity of these characteristic peaks, it is possible to quantify the concentration of BHT. Furthermore, FT-IR can be used to track the degradation of BHT by observing the appearance of new absorption bands corresponding to oxidation products or the disappearance of the characteristic BHT peaks. researchgate.net This makes FT-IR a valuable tool for studying the stability of BHT and its effectiveness as an antioxidant over time. nih.gov Attenuated Total Reflectance (ATR)-FTIR is a particularly useful sampling technique as it allows for the direct analysis of solid and liquid samples with minimal preparation. researchgate.net

Future Research Directions and Emerging Applications of 2,6 Di Tert Butyl 4 Cresol Non Biological Focus

Development of Novel Catalytic Systems for 2,6-Di-tert-butyl-4-cresol Synthesis

The industrial synthesis of 2,6-di-tert-butyl-4-cresol typically involves the alkylation of p-cresol (B1678582) with isobutylene (B52900), a reaction that is critically dependent on the catalyst used. researchgate.net Traditional catalysts like sulfuric acid present challenges such as equipment corrosion. google.com Consequently, a significant area of research is the development of more efficient, selective, and environmentally benign catalytic systems.

Recent advancements have focused on solid acid catalysts, which offer advantages in terms of reusability and reduced environmental impact. Notable developments include:

Mesoporous Materials: A novel mesoporous Zn–Al-MCM-41 has demonstrated high activity and recyclability in the synthesis of tert-butyl-p-cresol. colab.ws This catalyst's high acidity and large surface area contribute to a high conversion rate of p-cresol and excellent selectivity towards the desired product.

Supported Catalysts: An SBA-15 molecular sieve loaded with copper sulfate (B86663) (CuSO4) has been developed for the highly selective production of 2,6-di-tert-butyl-p-cresol. researchgate.net The acidity of this solid acid catalyst can be tailored by adjusting the amount of CuSO4 loading, allowing for optimization of the catalytic performance. researchgate.net

Heteropoly Acids: Phosphotungstic acid supported on MCM-41 has also been investigated as a catalyst for the alkylation of p-cresol with isobutylene. researchgate.net The catalytic efficiency is influenced by reaction parameters such as temperature, reaction time, and the loading of the phosphotungstic acid. researchgate.net

Trimetallic Catalysts: A modified mesoporous silica (B1680970) loaded with a Nb/Mo/Cu trimetallic active center has shown to significantly improve the conversion rate of mixed cresol (B1669610) and the selectivity for di-tert-butyl cresol. google.com The synergistic action of the three metals enhances catalytic activity and reduces the formation of impurities. google.com

Ion Exchange Resins: Treated ion exchange resins are being employed as catalysts in a continuous process for producing 2,6-di-tert-butyl-p-cresol. This method offers the advantage of catalyst reusability and can be operated under normal pressure. google.com

Catalyst SystemKey FeaturesReported Performance
Mesoporous Zn–Al-MCM-41High acidity and activity, recyclablep-cresol conversion of 93.2% with 98.6% selectivity
10% CuSO4/SBA-15Tunable acidity, solid acid catalystYield of 85.5% for 2,6-di-tert-butyl-p-cresol
Phosphotungstic Acid/MCM-41Dependent on process parametersp-cresol conversion of 93.89%
Nb/Mo/Cu on Mesoporous SilicaSynergistic trimetallic activityHigh conversion rate and selectivity
Treated Ion Exchange ResinReusable, normal pressure operationLong operational life

Enhanced Stabilization Strategies for Advanced Materials and Fuels

The antioxidant properties of 2,6-di-tert-butyl-4-cresol are crucial for enhancing the stability of a wide range of materials and fuels. made-in-china.com It is widely used in polymers, petroleum products, and food processing industries to prevent degradation. atamanchemicals.com

In the realm of advanced materials , it is used to inhibit or delay the oxidative degradation of plastics and rubber, thereby extending their service life. made-in-china.com For fuels , it plays a vital role in preventing an increase in the acid value or viscosity of lubricating and fuel oils. made-in-china.com

A significant application is in the stabilization of biodiesel . The addition of 2,6-di-tert-butyl-4-cresol can significantly increase the storage stability of biodiesel. google.com It has been shown to be highly effective in biodiesel derived from soybean oil. google.com

Material/FuelFunction of 2,6-Di-tert-butyl-4-cresolObserved Effects
Plastics and RubberInhibits oxidative degradationProlongs service life
Lubricating and Fuel OilsPrevents increase in acid value and viscosityMaintains oil quality
BiodieselIncreases storage stabilityPrevents turbidity and precipitate formation

Understanding Complex Reaction Networks in Industrial Processes

The efficacy of 2,6-di-tert-butyl-4-cresol as an antioxidant stems from its ability to act as a "chain breaker" in autoxidation processes. atamanchemicals.com Lipid oxidation, for instance, is an autocatalytic process that proceeds through a complex series of chain reactions. atamanchemicals.com

As a phenolic antioxidant, 2,6-di-tert-butyl-4-cresol can inhibit lipid peroxidation. atamanchemicals.com The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxyl radical, which terminates the oxidation chain reaction. The resulting phenoxy radical is sterically hindered and relatively stable, preventing it from initiating new oxidation chains.

In industrial processes, this radical scavenging activity is crucial. For example, in the ozonation of olefins, 2,6-di-tert-butyl-4-cresol can be used to trap free radicals, forming a stable adduct. osti.gov This allows for the study of the radical species generated during the reaction.

Studies on the Interactions of 2,6-Di-tert-butyl-4-cresol with Other Additives in Complex Systems

In many industrial applications, 2,6-di-tert-butyl-4-cresol is used as part of a complex additive package. Understanding its interactions with other components is essential for optimizing performance and avoiding antagonistic effects.

For instance, in lubricating oils, it can be used in conjunction with other additives to formulate industrial gear oil, anti-wear hydraulic oil, turbine oil, and transformer oil. lubricatin.com Synergistic effects have been observed when it is combined with other antioxidants. For example, Butylated hydroxyanisole (BHA) has been shown to enhance the in vitro peroxidase-catalyzed covalent binding of 2,6-di-tert-butyl-4-cresol to microsomal protein. nih.gov Other phenolic compounds commonly used in food and cosmetic products, such as eugenol and vanillin, also enhance its metabolic activation. nih.gov

In fuel applications, the combination of primary antioxidants like 2,6-di-tert-butyl-4-cresol (a free radical scavenger) with secondary antioxidants (peroxide decomposers) can lead to synergistic effects, providing more comprehensive protection against fuel degradation. lanzochem.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,6-di-tert-butyl-4-methylphenol, and how are they experimentally determined?

  • Methodological Answer :

  • Melting Point (mp) : Determine via differential scanning calorimetry (DSC) or capillary tube method. Literature values: 69–70°C .
  • Boiling Point (bp) : Use distillation under reduced pressure to confirm bp (264–265°C) .
  • Molecular Weight : Validate via mass spectrometry (MS) or calculate from molecular formula (C₁₅H₂₄O, 220.36 g/mol) .
  • Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) or infrared (IR) spectroscopy to verify phenolic -OH (3200–3600 cm⁻¹) and tert-butyl groups .

Q. What precautions are critical for safe handling and storage of 2,6-di-tert-butyl-4-methylphenol in laboratory settings?

  • Methodological Answer :

  • Incompatibilities : Avoid contact with oxidizing agents (e.g., peroxides, chlorates), strong acids/bases, and metals like copper or steel to prevent decomposition .
  • Storage : Use airtight containers in cool (<25°C), ventilated areas. Monitor for discoloration or precipitation, which may indicate degradation .
  • Exposure Control : Implement OSHA-compliant air sampling and personal protective equipment (PPE) to limit inhalation/dermal exposure .

Q. Which analytical methods are recommended for assessing the purity of 2,6-di-tert-butyl-4-methylphenol?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 280 nm) to quantify impurities .
  • Thin-Layer Chromatography (TLC) : Screen for degradation products using silica gel plates and a mobile phase of hexane:ethyl acetate (8:2) .
  • Gas Chromatography (GC) : Validate volatile impurities with flame ionization detection (FID) and helium carrier gas .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the stability of 2,6-di-tert-butyl-4-methylphenol under oxidative or acidic conditions?

  • Methodological Answer :

  • Accelerated Aging Studies : Expose the compound to 40°C/75% relative humidity for 6–12 months, with periodic sampling .
  • Oxidative Stress Tests : React with hydrogen peroxide (3–30% v/v) in ethanol, monitoring via UV-Vis spectroscopy for absorbance shifts at 275 nm .
  • Acid/Base Stability : Incubate in 0.1M HCl/NaOH at 25°C for 24 hours, followed by HPLC analysis to quantify degradation .

Q. What advanced techniques are suitable for identifying degradation products of 2,6-di-tert-butyl-4-methylphenol?

  • Methodological Answer :

  • GC-MS : Analyze volatile breakdown products (e.g., quinone methides) using electron ionization (EI) and NIST library matching .
  • LC-QTOF-MS : Characterize non-volatile polar degradation products with high-resolution mass accuracy (±2 ppm) .
  • EPR Spectroscopy : Detect radical intermediates formed during autoxidation .

Q. How should researchers address contradictions in experimental data, such as inconsistent melting points or purity assays?

  • Methodological Answer :

  • Cross-Validation : Replicate assays using orthogonal methods (e.g., DSC for mp vs. traditional capillary method) .
  • Batch Comparison : Analyze multiple synthesis lots via XRD to detect polymorphic variations affecting mp .
  • Interlaboratory Studies : Collaborate with external labs to eliminate instrumentation bias .

Q. What methodologies can elucidate interactions between 2,6-di-tert-butyl-4-methylphenol and polymer/metal matrices?

  • Methodological Answer :

  • FTIR Mapping : Assess hydrogen bonding between phenolic -OH and polymer functional groups (e.g., polypropylene) .
  • DSC/TGA : Measure thermal stability shifts (e.g., melting/glass transition temperatures) in polymer blends .
  • ICP-MS : Quantify metal leaching (e.g., copper ions) from alloys after prolonged contact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.